molecular formula C9H11NO3 B7809024 2,4-Dimethoxybenzaldoxime

2,4-Dimethoxybenzaldoxime

Cat. No.: B7809024
M. Wt: 181.19 g/mol
InChI Key: SFDRVCQSVTYHLU-UXBLZVDNSA-N
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Description

2,4-Dimethoxybenzaldoxime (CAS 31874-34-7) is an organic oxime derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It appears as a white to off-white crystalline solid with a melting point range of 105–109°C and is soluble in methanol. Its synthesis typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine under acidic conditions, followed by purification . This compound is widely used as an intermediate in pharmaceutical and organic synthesis, particularly in the preparation of amines via catalytic hydrogenation or reductive methods .

Properties

IUPAC Name

(NE)-N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRVCQSVTYHLU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31874-34-7
Record name NSC27022
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2,4-dimethoxybenzaldehyde oxime
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxybenzaldehyde oxime typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

2,4-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride2,4-Dimethoxybenzaldehyde Oxime+HCl\text{2,4-Dimethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{2,4-Dimethoxybenzaldehyde Oxime} + \text{HCl} 2,4-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dimethoxybenzaldehyde Oxime+HCl

Industrial Production Methods

While specific industrial production methods for 2,4-dimethoxybenzaldehyde oxime are not well-documented, the general principles of oxime synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors or batch processes, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzaldoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Photoinitiators in Polymerization:
2,4-Dimethoxybenzaldoxime has been studied as a photoinitiator for radical polymerization processes. Its ability to generate radicals upon UV irradiation makes it useful in the synthesis of polymers and resins. Research indicates that benzaldoxime derivatives exhibit improved photoreactivity compared to traditional initiators, enhancing the efficiency of polymerization reactions .

2. Intermediates in Organic Reactions:
The compound serves as an intermediate in various organic reactions, including the synthesis of heterocyclic compounds. For instance, it can undergo transformations to yield complex structures utilized in pharmaceuticals . The reactivity of the oxime group allows for further functionalization, making it a versatile building block in organic synthesis.

Biological Applications

1. Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that certain oxime derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as therapeutic agents .

2. JNK1 Inhibition:
The compound has been investigated for its ability to inhibit C-Jun N-terminal kinase 1 (JNK1), an important target in cancer therapy due to its role in chemoresistance. In silico studies and molecular docking analyses indicated that derivatives of this compound could serve as effective JNK1 inhibitors, offering a novel approach to overcoming drug resistance in cancer treatments .

Data Tables

Application AreaDescriptionKey Findings
PhotoinitiatorsUsed in radical polymerization processesEnhanced efficiency compared to traditional initiators
Organic SynthesisServes as an intermediate for synthesizing complex organic compoundsVersatile building block for pharmaceuticals
Anticancer ActivityExhibits cytotoxic effects on cancer cell linesSelective toxicity towards cancer cells; potential therapeutic applications
JNK1 InhibitionInvestigated for its ability to inhibit JNK1Potential to overcome chemoresistance; promising drug-like properties

Case Studies

Case Study 1: Photoinitiator Efficiency
In a comparative study on photoinitiators for acrylate polymerization, this compound showed superior radical generation capabilities under UV light compared to conventional initiators. This property was exploited to enhance the curing process of acrylic resins used in coatings and adhesives.

Case Study 2: Anticancer Properties
A recent investigation into various oxime derivatives revealed that those containing the this compound structure exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The selectivity observed indicates a promising avenue for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzaldehyde oxime depends on its specific application. In medicinal chemistry, oxime derivatives can interact with biological targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2,3-Dimethoxybenzaldoxime (CAS 5470-95-1)
  • Molecular Formula: C₉H₁₁NO₃ (identical to 2,4-isomer)
  • Molecular Weight : 181.19 g/mol
  • Key Differences: Substitution Pattern: Methoxy groups at positions 2 and 3 on the benzene ring instead of 2 and 3. Applications: Not widely reported in synthetic pathways, suggesting lower utility in industrial or pharmaceutical contexts .
4-Methoxy-2-methylbenzaldoxime
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Key Differences :
    • Replaces one methoxy group with a methyl group, reducing polarity and altering solubility (likely less polar than 2,4-dimethoxy derivatives).
    • Applications: Used in specialized organic syntheses, particularly for heterocyclic compounds .

Functional Group Analogues

Veratraldehyde (3,4-Dimethoxybenzaldehyde, CAS 120-14-9)
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Comparison :

    Property 2,4-Dimethoxybenzaldoxime Veratraldehyde
    Functional Group Oxime (C=N–OH) Aldehyde (CHO)
    Melting Point 105–109°C 40–43°C
    Reactivity Forms amines via reduction Oxidizes to carboxylic acids
    Applications Pharmaceutical intermediates Flavoring agents, drug synthesis
3,5-Dimethoxybenzoic Acid (CAS 5666-76-4)
  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.17 g/mol
  • Comparison :
    • Replaces the oxime group with a carboxylic acid, significantly increasing polarity and acidity (pKa ~4.5).
    • Applications : Used as a building block in polymer chemistry and corrosion inhibitors .

Pharmaceutical Relevance

  • This compound : Serves as a precursor to 2,4-dimethoxybenzylamine, a key intermediate in antipsychotic and antihypertensive drug synthesis .
  • Veratraldehyde : Used in synthesizing verapamil, a calcium channel blocker .

Biological Activity

Overview

2,4-Dimethoxybenzaldoxime, an organic compound derived from 2,4-dimethoxybenzaldehyde, features an oxime functional group (-C=N-OH) that contributes to its chemical reactivity and biological activity. This compound has garnered interest for its potential applications in various fields, including agriculture and medicine.

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in a basic medium, such as sodium hydroxide, often using methanol as a solvent. The general reaction can be represented as follows:

2 4 Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride2 4 Dimethoxybenzaldoxime+Water+Sodium Chloride\text{2 4 Dimethoxybenzaldehyde}+\text{Hydroxylamine Hydrochloride}\rightarrow \text{2 4 Dimethoxybenzaldoxime}+\text{Water}+\text{Sodium Chloride}

Nematicidal Activity

Despite its promising profile, studies have shown that this compound does not exhibit strong nematicidal activity against Meloidogyne incognita, a significant agricultural pest. In comparative studies involving volatile organic compounds (VOCs) produced by Paenibacillus polymyxa, it was noted that while other VOCs demonstrated strong direct-contact nematicidal activity against second-stage juveniles (J2s) of M. incognita, this compound did not show similar potency .

Case Studies

  • Study on VOCs from Paenibacillus polymyxa :
    • A study published in 2023 evaluated the nematicidal properties of VOCs emitted from P. polymyxa strain J2-4. While several VOCs showed high toxicity against M. incognita, this compound was not effective in reducing nematode populations significantly .
  • Photolytic Reactions :
    • Research into the photolytic behavior of this compound revealed that upon exposure to light, it undergoes cleavage of the N-O bond, potentially leading to the formation of free radicals . This property may have implications for its biological activity and stability under environmental conditions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
2,4-Dimethoxybenzaldehyde Limited antimicrobial propertiesParent compound without oxime group
Benzaldehyde Oxime Moderate antibacterial effectsSimpler oxime derivative
2-Isobutyl-3-methylpyrazine Strong nematicidal and fumigant activityDemonstrated high efficacy against M. incognita

The mechanism through which this compound exerts its biological effects may involve interactions with metal ions and participation in redox reactions. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways related to oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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